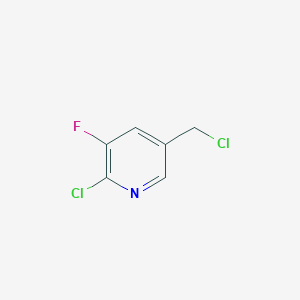
methyl 3-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H14F3NO5S2 and its molecular weight is 433.42. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of methyl 3-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate, also known as METHYL 3-({4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}SULFAMOYL)THIOPHENE-2-CARBOXYLATE:
Pharmaceutical Development
This compound, with its trifluoromethyl group, is significant in pharmaceutical research due to its potential to enhance the metabolic stability and bioavailability of drug candidates. The trifluoromethyl group can improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting .
Agrochemical Applications
In the field of agrochemicals, this compound can be used to develop new pesticides and herbicides. The trifluoromethyl group is known for its ability to enhance the biological activity of agrochemicals, making them more effective against pests and weeds .
Material Science
This compound can be utilized in the development of new materials with unique properties. The presence of the trifluoromethyl group can impart desirable characteristics such as increased thermal stability and resistance to degradation, which are valuable in creating advanced materials for various industrial applications .
Catalysis
In catalysis, this compound can serve as a ligand or a catalyst itself. The trifluoromethyl group can influence the electronic properties of the catalyst, potentially leading to more efficient and selective catalytic processes. This is particularly useful in organic synthesis and industrial chemical reactions .
Medicinal Chemistry
In medicinal chemistry, this compound can be explored for its potential therapeutic effects. The trifluoromethyl group is known to enhance the binding affinity of molecules to their biological targets, which can be crucial in the design of new drugs for various diseases .
Environmental Chemistry
This compound can be studied for its environmental impact and potential use in environmental remediation. The stability and reactivity of the trifluoromethyl group can be leveraged to develop compounds that can degrade pollutants or act as sensors for environmental monitoring .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, this compound can be used in veterinary medicine to develop new treatments for animals. The trifluoromethyl group can improve the efficacy and safety profile of veterinary drugs, making them more effective in treating animal diseases .
Biochemical Research
In biochemical research, this compound can be used as a tool to study various biological processes. The unique properties of the trifluoromethyl group can help in the design of probes and markers that can be used to investigate cellular mechanisms and pathways .
Propriétés
IUPAC Name |
methyl 3-[4-[3-(trifluoromethyl)phenoxy]but-2-ynylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO5S2/c1-25-16(22)15-14(7-10-27-15)28(23,24)21-8-2-3-9-26-13-6-4-5-12(11-13)17(18,19)20/h4-7,10-11,21H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUWOWGRFSHFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfinyl)-N-methylacetamide](/img/structure/B2729540.png)
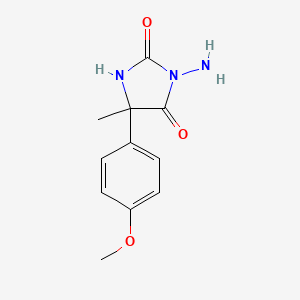
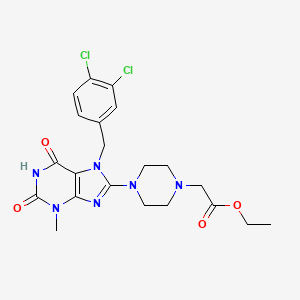
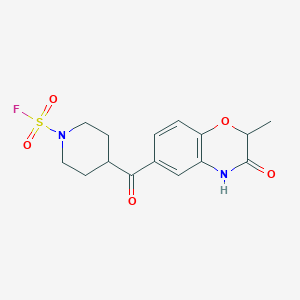
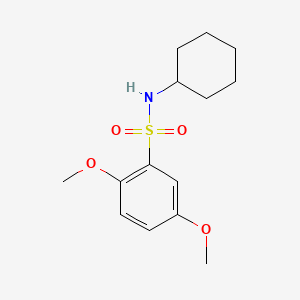
![2-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol](/img/structure/B2729549.png)

![Methyl 6-isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2729553.png)
![2,4-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2729554.png)
![N-(2,6-Difluorophenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2729555.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methoxybenzamide](/img/structure/B2729556.png)
![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2729560.png)
